5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid
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Overview
Description
5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyloxy group, a chlorine atom, and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it valuable in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of 5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid is the cytoplasmic leucyl-tRNA synthetase (LeuRS) of microorganisms . LeuRS plays a crucial role in protein synthesis by attaching leucine to its corresponding tRNA .
Mode of Action
This compound: interacts with its target by binding to the active site of LeuRS . This interaction blocks the function of LeuRS, thereby inhibiting protein synthesis within the microorganism .
Biochemical Pathways
By inhibiting LeuRS, This compound disrupts the protein synthesis pathway . This disruption affects downstream processes dependent on protein synthesis, leading to the inhibition of microbial growth .
Result of Action
The molecular and cellular effects of This compound ’s action include the inhibition of protein synthesis, leading to the disruption of microbial growth . This results in its antimicrobial activity, as evidenced by its moderate action against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the compound’s acidity can increase in the presence of an electron-withdrawing substituent . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as this compound and other reagents.
Reaction Conditions: The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The boronic acid moiety can undergo oxidation to form boronic esters or reduction to form boranes.
Coupling Reactions: The compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide
Catalysts: Palladium catalysts (e.g., Pd(PPh3)4)
Solvents: Toluene, ethanol, water
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while substitution reactions yield various substituted phenylboronic acids .
Scientific Research Applications
5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenylboronic acid: Similar in structure but lacks the chlorine and trifluoromethyl groups.
3,5-Bis(trifluoromethyl)phenylboronic acid: Contains two trifluoromethyl groups but lacks the benzyloxy and chlorine groups.
5-Trifluoromethyl-2-formylphenylboronic acid: Contains a formyl group instead of a benzyloxy group.
Uniqueness
The presence of the benzyloxy, chlorine, and trifluoromethyl groups in 5-(Benzyloxy)-2-chloro-4-(trifluoromethyl)phenylboronic acid imparts unique chemical properties, such as increased lipophilicity and reactivity, making it distinct from other similar compounds.
Properties
IUPAC Name |
[2-chloro-5-phenylmethoxy-4-(trifluoromethyl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BClF3O3/c16-12-6-10(14(17,18)19)13(7-11(12)15(20)21)22-8-9-4-2-1-3-5-9/h1-7,20-21H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLBGYCIHJSKON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)C(F)(F)F)OCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BClF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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